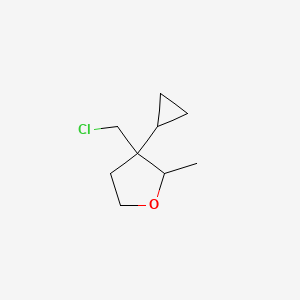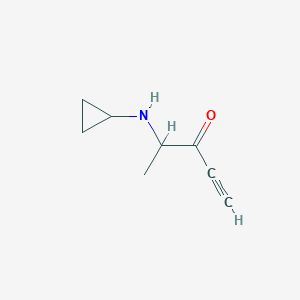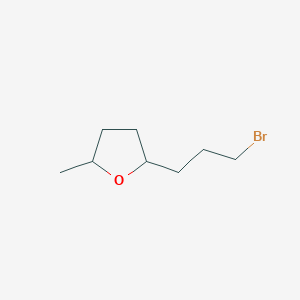![molecular formula C11H19Cl B13187398 [1-(Chloromethyl)cyclopropyl]cycloheptane](/img/structure/B13187398.png)
[1-(Chloromethyl)cyclopropyl]cycloheptane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1-(Chloromethyl)cyclopropyl]cycloheptane: is an organic compound that features a cyclopropyl group attached to a cycloheptane ring via a chloromethyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Chloromethyl)cyclopropyl]cycloheptane typically involves the reaction of cyclopropylmethanol with cycloheptane in the presence of a chlorinating agent such as thionyl chloride or phosphorus trichloride. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale chlorination processes using continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of catalysts and advanced purification techniques such as distillation and crystallization are also common in industrial settings.
化学反应分析
Types of Reactions:
Oxidation: [1-(Chloromethyl)cyclopropyl]cycloheptane can undergo oxidation reactions to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group, resulting in the formation of cyclopropylcycloheptane.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with various nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Major Products:
Oxidation: Formation of cyclopropylcycloheptanol or cyclopropylcycloheptanone.
Reduction: Formation of cyclopropylcycloheptane.
Substitution: Formation of various substituted cyclopropylcycloheptane derivatives depending on the nucleophile used.
科学研究应用
Chemistry: In chemistry, [1-(Chloromethyl)cyclopropyl]cycloheptane is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology: In biological research, this compound can be used to study the effects of cyclopropyl and cycloheptane moieties on biological systems. It may serve as a model compound for investigating the interactions of similar structures with biological macromolecules.
Medicine: Potential applications in medicine include the development of new pharmaceuticals that incorporate the cyclopropyl and cycloheptane rings. These rings can impart unique pharmacokinetic and pharmacodynamic properties to drug candidates.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and structural features make it a valuable intermediate in the synthesis of polymers, agrochemicals, and other industrial products.
作用机制
The mechanism of action of [1-(Chloromethyl)cyclopropyl]cycloheptane involves its interaction with molecular targets through its reactive chloromethyl group. This group can form covalent bonds with nucleophilic sites on proteins, enzymes, or other biomolecules, leading to changes in their structure and function. The cyclopropyl and cycloheptane rings may also contribute to the compound’s overall biological activity by affecting its binding affinity and specificity for target molecules.
相似化合物的比较
Cyclopropylmethane: Lacks the cycloheptane ring, making it less complex and potentially less reactive.
Cycloheptylmethane: Lacks the cyclopropyl group, which may result in different chemical and biological properties.
[1-(Bromomethyl)cyclopropyl]cycloheptane: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and applications.
Uniqueness: [1-(Chloromethyl)cyclopropyl]cycloheptane is unique due to the presence of both cyclopropyl and cycloheptane rings, which provide a combination of ring strain and flexibility
属性
分子式 |
C11H19Cl |
|---|---|
分子量 |
186.72 g/mol |
IUPAC 名称 |
[1-(chloromethyl)cyclopropyl]cycloheptane |
InChI |
InChI=1S/C11H19Cl/c12-9-11(7-8-11)10-5-3-1-2-4-6-10/h10H,1-9H2 |
InChI 键 |
MACPGIDHHLPIIT-UHFFFAOYSA-N |
规范 SMILES |
C1CCCC(CC1)C2(CC2)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



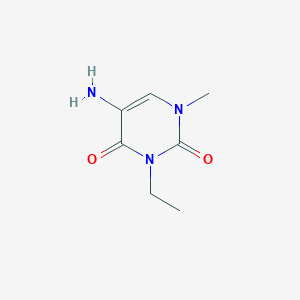


![3-[(Piperidin-1-yl)methyl]azepane](/img/structure/B13187335.png)
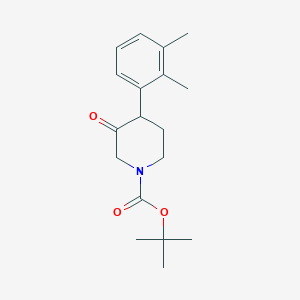

![6-Methyl-2-propyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13187350.png)
